rac Methyl Efavirenz

Description

Structure

3D Structure

Properties

CAS No. |

353270-76-5 |

|---|---|

Molecular Formula |

C15H11ClF3NO2 |

Molecular Weight |

329.70 g/mol |

IUPAC Name |

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |

InChI Key |

VTRDGEWILKMMRP-CTCYHXBNSA-N |

SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Isomeric SMILES |

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Canonical SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Appearance |

White Solid |

melting_point |

162-165°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to rac Methyl Efavirenz: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a cornerstone of antiretroviral therapy, widely prescribed for the management of Human Immunodeficiency Virus (HIV) type 1 infection. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-established. The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and effectiveness. This technical guide provides a comprehensive overview of rac Methyl Efavirenz, a potential synthetic impurity and degradation product of Efavirenz. Understanding the chemical structure, properties, and analytical detection of such impurities is paramount in drug development and quality control.

Chemical Structure and Properties

This compound is the N-methylated derivative of Efavirenz. The addition of a methyl group to the nitrogen atom of the benzoxazinone ring distinguishes it from the parent compound.

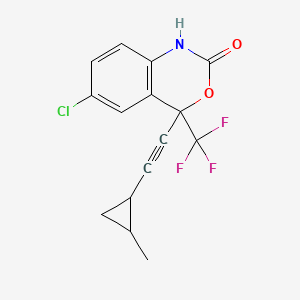

Chemical Structure:

The chemical structure of this compound is presented below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.

| Property | Value | Reference |

| Molecular Formula | C15H11ClF3NO2 | [1][2] |

| Molecular Weight | 329.70 g/mol | [2] |

| Appearance | White Solid | [3] |

| Melting Point | 162-165°C | [3] |

| LogP | 3.7683 | [1] |

| Density | 1.484 g/cm³ | [1] |

| Boiling Point | 348.474°C at 760 mmHg | [1] |

| Flash Point | 164.551°C | [1] |

Synthesis and Formation

-

Side-reaction during Efavirenz Synthesis: If methylating agents or reagents containing methyl groups are present during the synthesis of Efavirenz, inadvertent N-methylation of the benzoxazinone ring could occur.

-

Degradation of Efavirenz: Under certain storage conditions or in the presence of specific excipients, Efavirenz may degrade to form methylated derivatives. Forced degradation studies of Efavirenz have identified numerous degradation products, and while N-methyl Efavirenz is not explicitly named as a primary degradant in the cited studies, its potential formation cannot be ruled out.

Hypothesized Synthetic Route (N-methylation):

A plausible, though unconfirmed, laboratory-scale synthesis of this compound would involve the N-methylation of Efavirenz. A general protocol for such a reaction could be as follows:

-

Deprotonation: Efavirenz would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would be added to deprotonate the nitrogen of the carbamate.

-

Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), would then be added to the reaction mixture. The deprotonated nitrogen would act as a nucleophile, attacking the methyl group and forming the N-methyl bond.

-

Work-up and Purification: The reaction would be quenched with water or an aqueous ammonium chloride solution. The product would then be extracted with an organic solvent, and the organic layer would be washed, dried, and concentrated. The crude product would be purified using a suitable technique, such as column chromatography, to isolate this compound.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling these reagents.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities in Efavirenz drug substance and formulations are crucial for quality control. The methods employed are typically stability-indicating, meaning they can separate the API from its degradation products and impurities.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely used technique for the analysis of Efavirenz and its related compounds. A typical method would involve:

-

Column: A C18 or C8 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode.

-

Detection: UV detection at a wavelength where both Efavirenz and its impurities have significant absorbance (e.g., 247 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For highly sensitive and specific detection, particularly at trace levels, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the identification and quantification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: A General HPLC Method for Efavirenz Impurity Profiling

The following is a representative HPLC method adapted from the literature for the analysis of Efavirenz and its impurities. This method would need to be specifically validated for the quantification of this compound.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 80% A, 20% B

-

10-30 min: Linear gradient to 20% A, 80% B

-

30-35 min: Hold at 20% A, 80% B

-

35-40 min: Return to initial conditions (80% A, 20% B)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 247 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or signaling pathways of this compound. As it is considered an impurity, it has likely not been the subject of extensive pharmacological investigation. The primary concern with such impurities is their potential toxicity. In-silico toxicity prediction tools can be used for an initial assessment of the potential toxicological profile of degradation products.

The biological context of this compound is best understood through the well-characterized mechanism of action and metabolism of its parent compound, Efavirenz.

Efavirenz Mechanism of Action and Metabolism:

Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP3A4. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is then further metabolized by glucuronidation before excretion.

References

Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a hypothetical, yet scientifically plausible, multi-step synthesis pathway for racemic Methyl Efavirenz (6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one). Racemic Methyl Efavirenz is recognized as a potential impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1] While a dedicated synthesis for this compound is not prevalent in published literature, this document constructs a viable synthetic route by adapting established methodologies for the synthesis of Efavirenz and its precursors. The proposed pathway commences with the synthesis of the key intermediate, 1-ethynyl-1-methylcyclopropane, followed by its reaction with 2-amino-5-chlorophenyl trifluoromethyl ketone and subsequent cyclization to yield the final product. Detailed, step-by-step experimental protocols are provided for each stage, drawing analogies from the synthesis of Efavirenz. Quantitative data, where available for analogous reactions, are presented in tabular format to serve as a benchmark. Diagrams illustrating the synthetic pathway and key reaction mechanisms are included to enhance comprehension.

Introduction

Efavirenz is a critical antiretroviral medication used in the treatment of HIV-1. During its synthesis and storage, various related substances can emerge as impurities. One such potential impurity is racemic Methyl Efavirenz, distinguished by the presence of a methyl group on the cyclopropyl ring. Understanding the formation and synthesis of such impurities is paramount for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive, albeit hypothetical, technical overview of a potential synthesis pathway for racemic Methyl Efavirenz, intended to aid researchers and drug development professionals in impurity synthesis and characterization.

The proposed synthesis is a three-stage process:

-

Synthesis of 1-ethynyl-1-methylcyclopropane: A crucial building block, this intermediate is proposed to be synthesized from methyl cyclopropyl ketone via the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.

-

Formation of the Propargyl Alcohol Intermediate: This step involves the addition of the lithium acetylide of 1-ethynyl-1-methylcyclopropane to 2-amino-5-chlorophenyl trifluoromethyl ketone.

-

Cyclization to Racemic Methyl Efavirenz: The final step is the formation of the benzoxazinone ring from the propargyl alcohol intermediate using a carbonylating agent.

Proposed Synthetic Pathway

The overall hypothetical synthetic pathway for racemic Methyl Efavirenz is depicted below.

Experimental Protocols

The following experimental protocols are hypothetical and adapted from established procedures for the synthesis of Efavirenz and related compounds.

Stage 1: Synthesis of 1-Ethynyl-1-methylcyclopropane

This stage employs the Bestmann-Ohira modification of the Seyferth-Gilbert homologation to convert methyl cyclopropyl ketone into the desired terminal alkyne. This method is advantageous as it proceeds under milder basic conditions compared to the original Seyferth-Gilbert protocol.

Reaction: Methyl Cyclopropyl Ketone → 1-Ethynyl-1-methylcyclopropane

Experimental Protocol (Adapted from the Bestmann-Ohira procedure):

-

To a stirred solution of methyl cyclopropyl ketone (1.0 eq) in methanol at 0 °C, add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).

-

Add potassium carbonate (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1-ethynyl-1-methylcyclopropane.

| Parameter | Value (Analogous Reactions) |

| Yield | 70-90% |

| Purity | >95% (by GC) |

Stage 2: Synthesis of rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol

This step involves the nucleophilic addition of the acetylide of 1-ethynyl-1-methylcyclopropane to the trifluoromethyl ketone. The procedure is adapted from the synthesis of the analogous intermediate in the Efavirenz pathway, which typically employs a Grignard reagent or a lithium acetylide.[2]

Reaction: 1-Ethynyl-1-methylcyclopropane + 2-Amino-5-chlorophenyl trifluoromethyl ketone → rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol

Experimental Protocol (Adapted from Efavirenz intermediate synthesis):

-

Dissolve 1-ethynyl-1-methylcyclopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting lithium acetylide solution for 30 minutes.

-

In a separate flask, dissolve 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value (Analogous Reactions) |

| Yield | 85-95% |

| Purity | >98% (by HPLC) |

Stage 3: Synthesis of rac-Methyl Efavirenz

The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.[3] CDI is a safer and commonly used reagent for this transformation.

Reaction: rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol → rac-Methyl Efavirenz

Experimental Protocol (Adapted from Efavirenz cyclization):

-

Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure racemic Methyl Efavirenz.

| Parameter | Value (Analogous Reactions) |

| Yield | 75-90% |

| Purity | >99% (by HPLC) |

Reaction Mechanisms

The key transformations in this synthesis involve well-established reaction mechanisms.

Bestmann-Ohira Homologation

The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen and undergoes a 1,2-hydride shift to form the terminal alkyne.

Benzoxazinone Ring Formation

The cyclization with CDI involves the formation of an intermediate N-acyl imidazole, which is then intramolecularly attacked by the tertiary alcohol to form the carbamate ring.

Conclusion

This technical guide provides a detailed, though hypothetical, pathway for the synthesis of racemic Methyl Efavirenz. By leveraging established chemical transformations used in the synthesis of Efavirenz, a robust and plausible route has been outlined. The provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals aiming to synthesize this and other related impurities for analytical and toxicological studies. The successful synthesis and characterization of such impurities are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

A Technical Guide to rac-Methyl Efavirenz: Physicochemical Properties, Synthetic Considerations, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a potential synthetic impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its physicochemical properties, proposes a potential synthetic pathway, and outlines detailed experimental protocols for its detection and quantification. Additionally, it contextualizes the relevance of this compound by detailing the metabolic pathways of the parent drug, Efavirenz.

Physicochemical Properties of rac-Methyl Efavirenz

A summary of the key physicochemical data for rac-Methyl Efavirenz is presented below. This information is crucial for its identification, synthesis, and the development of analytical methods.

| Property | Value | Citations |

| CAS Number | 353270-76-5 | [1][2][3] |

| 1217623-65-8 (for a mixture of diastereomers) | [4] | |

| Molecular Formula | C₁₅H₁₁ClF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 329.702 g/mol (more precise), 329.70 g/mol | [1][2] |

| Synonyms | 6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [1] |

Context: Efavirenz Mechanism of Action and Metabolism

To understand the significance of rac-Methyl Efavirenz as a potential impurity, it is essential to be familiar with the biological activity of the parent compound, Efavirenz. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It non-competitively binds to a hydrophobic pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA, thus halting viral replication.[5][6][7]

The metabolism of Efavirenz is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the 8-hydroxylation of Efavirenz to 8-hydroxyefavirenz, predominantly catalyzed by the CYP2B6 enzyme. A minor pathway involves 7-hydroxylation, which is mainly carried out by CYP2A6. These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion. The diagram below illustrates the primary metabolic pathways of Efavirenz.

Caption: Primary metabolic pathways of Efavirenz.

Proposed Synthesis of rac-Methyl Efavirenz

Caption: Proposed synthetic workflow for rac-Methyl Efavirenz.

Experimental Protocols

The following are detailed, albeit adapted, experimental protocols for the detection and quantification of rac-Methyl Efavirenz, treating it as a related substance to Efavirenz. These methods are based on established analytical techniques for Efavirenz and its impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling

This method is designed for the separation and quantification of rac-Methyl Efavirenz from the Efavirenz drug substance.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

-

-

Chromatographic Conditions: | Parameter | Condition | |---|---| | Column | Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 25 | 70 | | | 30 | 70 | | | 32 | 30 | | | 40 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 247 nm | | Injection Volume | 10 µL |

-

Sample Preparation:

-

Accurately weigh and dissolve the Efavirenz drug substance in the mobile phase to a final concentration of 1 mg/mL.

-

Prepare a reference standard of rac-Methyl Efavirenz at a concentration of 0.01 mg/mL in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the reference standard to determine the retention time and response factor for rac-Methyl Efavirenz.

-

Inject the sample solution and identify the peak corresponding to rac-Methyl Efavirenz based on its retention time.

-

Quantify the amount of rac-Methyl Efavirenz in the sample using the area normalization method or an external standard calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection

This highly sensitive and selective method is suitable for the detection of trace amounts of rac-Methyl Efavirenz.

-

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Electrospray Ionization (ESI) source

-

-

Liquid Chromatography Conditions:

Parameter Condition Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient As needed to achieve separation Flow Rate 0.3 mL/min | Injection Volume | 5 µL |

-

Mass Spectrometry Conditions: | Parameter | Condition | |---|---| | Ionization Mode | Negative Electrospray Ionization (ESI-) | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | | 328.05 | [To be determined experimentally] | | Collision Energy | To be optimized for the specific transition | | Source Temperature | 500 °C |

-

Sample Preparation:

-

Similar to the HPLC-UV method, but with dilutions to bring the concentration within the linear range of the instrument.

-

-

Analysis:

-

Develop a Multiple Reaction Monitoring (MRM) method using a certified reference standard of rac-Methyl Efavirenz to determine the optimal precursor and product ion transitions.

-

Establish a calibration curve using a series of dilutions of the reference standard.

-

Analyze the sample and quantify rac-Methyl Efavirenz based on the calibration curve.

-

The workflow for the analytical detection of rac-Methyl Efavirenz as an impurity is depicted in the following diagram.

Caption: Analytical workflow for rac-Methyl Efavirenz impurity detection.

References

- 1. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on Analytical Methods for Determination of Lamivudine, Tenofovir disoproxil fumarate and Efavirenz in different matrices. [journals.ekb.eg]

- 3. Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ark-tdm.com [ark-tdm.com]

The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, has a well-documented history since its discovery by DuPont Pharmaceuticals and subsequent FDA approval in 1998[][2]. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the discovery, characterization, and control of Efavirenz impurities, drawing from forced degradation studies, process chemistry, and metabolic pathways. Detailed experimental protocols for impurity analysis are provided, along with a summary of known impurities and their typical limits.

A Brief History of Efavirenz

Efavirenz, with the chemical name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, was a significant advancement in HIV-1 treatment as one of the first once-daily antiretroviral drugs[][2][3]. It was initially developed by DuPont Pharmaceuticals under the code name DMP 266 and received FDA approval on September 21, 1998[]. The European Union approved it in 1999[2]. Over the years, the manufacturing process has been refined, and generic versions have become available, with Mylan receiving FDA approval for a generic tablet in 2016[].

Metabolic Pathways of Efavirenz

The primary route of Efavirenz clearance is through hepatic metabolism, predominantly by the cytochrome P450 system[4]. The main enzyme responsible for its primary clearance is CYP2B6, which catalyzes the 8-hydroxylation to form 8-hydroxyefavirenz[4][5]. Another notable metabolic pathway is the 7-hydroxylation, primarily mediated by CYP2A6[4][5]. These hydroxylated metabolites can undergo further secondary metabolism, such as the formation of 8,14-dihydroxyefavirenz, and are subsequently glucuronidated for excretion[4][5]. These metabolites are generally considered inactive against HIV-1.

Efavirenz Impurities: Process-Related and Degradation Products

Impurities in Efavirenz can originate from the manufacturing process or from the degradation of the drug substance over time or under stress conditions.

Process-Related Impurities

The synthesis of Efavirenz is a multi-step process that can lead to the formation of several process-related impurities. A key intermediate in the synthesis is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), which is also a known degradation impurity. Due to its aminoaryl structure, AMCOL is considered a potential genotoxic impurity (PGI) and its levels are strictly controlled to a limit of 2.5 ppm in the drug substance and product.

Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A comprehensive study by Singh et al. (2018) identified twelve degradation products of Efavirenz under various stress conditions, with eleven of these being isolated and structurally characterized using high-resolution mass spectrometry (HRMS), multi-stage tandem mass spectrometry (MSn), and nuclear magnetic resonance (NMR) spectroscopy[][5].

Summary of Forced Degradation Conditions and Observations:

| Stress Condition | Observations |

| Acidic Hydrolysis | Moderate degradation observed. |

| Alkaline Hydrolysis | Extensive degradation observed. |

| Neutral Hydrolysis | Some degradation observed. |

| Oxidative (H₂O₂) | Stable, no significant degradation. |

| Thermal | Significant degradation observed. |

| Photolytic | Moderate degradation observed. |

Characterization and Quantification of Impurities

A variety of analytical techniques are employed for the identification, characterization, and quantification of Efavirenz impurities. High-performance liquid chromatography (HPLC) with UV detection is the most common method for routine quality control. For the identification and structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.

Known Efavirenz Impurities and Related Compounds

The following table summarizes some of the known impurities and related compounds of Efavirenz.

| Impurity/Related Compound | Type |

| Efavirenz Enantiomer | Process-Related |

| Efavirenz aminoalcohol | Process-Related/Degradation |

| (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) | Process-Related/Degradation (PGI) |

| Efavirenz Related Compound B | Pharmacopeial Impurity |

| 8-Hydroxy Efavirenz | Metabolite/Degradation |

| 7-Hydroxy Efavirenz | Metabolite/Degradation |

| Efavirenz N-oxide | Degradation |

| Deschloro Efavirenz | Process-Related |

| Efavirenz pent-3-ene-1-yne (cis and trans isomers) | Process-Related |

Typical specifications for Efavirenz drug substance control individual known impurities to below 0.2-0.3%, unspecified impurities to below 0.1%, and total impurities to under 0.5-1.0%.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of Efavirenz and the separation of its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile: Water (60:40 v/v).

-

Flow Rate: 1.2 mL/min.

-

Detector Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.

Gradient HPLC Method for Plasma Samples

This method is designed for the analysis of Efavirenz in plasma, but the gradient can be adapted for impurity profiling.

-

Instrumentation: HPLC with a UV-Visible detector.

-

Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Phosphate buffer pH 3.5.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.5 mL/min.

-

Detector Wavelength: 260 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 1 95 5 5 20 80 6 20 80 6.1 95 5 | 8 | 95 | 5 |

-

Sample Preparation (for plasma): To 250 µL of plasma, add internal standard and 1 mL of ethyl acetate. Vortex, centrifuge, and evaporate the organic layer. Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Method for Genotoxic Impurity (AMCOL) Quantification

This highly sensitive method is used for the trace-level quantification of the genotoxic impurity AMCOL.

-

Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

-

Column: Luna C18(2) (100 mm × 4.6 mm, 3 µm).

-

Mobile Phase: 5.0 mM Ammonium acetate: Methanol (35:65, v/v).

-

Ionization Source: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Sample Preparation: Prepare samples at a concentration of 15.0 mg/mL in a suitable diluent.

Logical Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in Efavirenz.

Conclusion

The discovery and history of Efavirenz impurities are intrinsically linked to the evolution of analytical technologies and regulatory expectations. A thorough understanding of the drug's synthesis, degradation pathways, and metabolism is fundamental for the effective control of its impurity profile. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Efavirenz-containing medicines. Continuous monitoring and characterization of new or unexpected impurities remain a critical aspect of post-approval lifecycle management.

References

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of rac-Methyl Efavirenz in the Context of Efavirenz Stability: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a known impurity of the antiretroviral drug Efavirenz. While forced degradation studies of Efavirenz have identified numerous degradants, current scientific literature primarily characterizes rac-Methyl Efavirenz as a synthesis-related impurity rather than a product of Efavirenz degradation under typical stability-indicating conditions. This document will delve into the known characteristics of this impurity, its potential origins, and the analytical methodologies employed for its detection and control, thereby clarifying its role in the overall purity and stability profile of Efavirenz.

Executive Summary

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The control of impurities in the drug substance and product is critical to ensure its safety and efficacy. rac-Methyl Efavirenz is recognized as a process-related impurity by major pharmacopeias, including the United States Pharmacopeia (USP) and the World Health Organization (WHO), where it is designated as Efavirenz Impurity G. This guide synthesizes the available information on rac-Methyl Efavirenz, focusing on its classification, potential formation pathways, and the analytical techniques essential for its monitoring. While direct evidence of its formation as a degradation product is not prominently featured in existing literature, understanding its synthetic origin is crucial for the development of robust control strategies.

Characterization of rac-Methyl Efavirenz

rac-Methyl Efavirenz is structurally similar to Efavirenz, with the key difference being the presence of a methyl group. Its systematic IUPAC name is (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Table 1: Identification of rac-Methyl Efavirenz as a Pharmacopeial Impurity

| Pharmacopeia/Organization | Impurity Designation | Chemical Name |

| USP | Methyl Efavirenz | (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |

| WHO | Efavirenz Impurity G | (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |

Potential Formation Pathway of rac-Methyl Efavirenz

Based on the general synthetic routes for Efavirenz, a plausible pathway for the formation of rac-Methyl Efavirenz as a process-related impurity can be postulated. The synthesis of Efavirenz involves the coupling of a protected 4-chloro-2-(trifluoroacetyl)aniline with cyclopropylacetylene. The introduction of the methyl group could potentially occur if a methylated analogue of a synthetic precursor is present as an impurity in the starting materials or is formed during the synthesis.

For instance, if the cyclopropylacetylene starting material contains 1-ethynyl-2-methylcyclopropane as an impurity, this could lead to the formation of rac-Methyl Efavirenz during the coupling reaction.

Caption: Plausible synthetic pathway for the formation of rac-Methyl Efavirenz.

Role in Efavirenz Degradation

Forced degradation studies are instrumental in establishing the intrinsic stability of a drug substance and identifying its potential degradation products.[1] Such studies on Efavirenz have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2][3] These studies have led to the identification and characterization of several degradation products.[1] However, the formation of rac-Methyl Efavirenz as a degradation product has not been reported in these studies. The primary degradation pathways for Efavirenz appear to involve hydrolysis of the benzoxazinone ring and other transformations that do not result in methylation.[1]

Therefore, based on the currently available scientific literature, the role of rac-Methyl Efavirenz in the degradation of Efavirenz is considered minimal to non-existent. It is primarily controlled as a process-related impurity originating from the manufacturing process.

Experimental Protocols for Detection and Quantification

The control of rac-Methyl Efavirenz and other impurities in Efavirenz is typically achieved using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for the analysis of Efavirenz and its impurities would involve the following:

-

Column: A C18 or C8 column is commonly used for the separation.[3]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.[4][5]

-

Detection: UV detection is typically performed at a wavelength where Efavirenz and its impurities exhibit significant absorbance, often around 240-250 nm.[4][5]

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Efavirenz and its impurities, including rac-Methyl Efavirenz.[2]

Table 2: Example HPLC Method Parameters for Efavirenz Impurity Profiling

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with o-phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 247 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Note: This is a representative method and specific conditions may vary.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Efavirenz and the identification of impurities like rac-Methyl Efavirenz.

Caption: General workflow for the analysis of Efavirenz impurities.

Conclusion

References

Spectroscopic Analysis of rac-Methyl Efavirenz: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for racemic Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of spectroscopic data is crucial for the identification, quantification, and quality control of this compound in pharmaceutical settings.

Chemical Identity:

-

Systematic Name: (±)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

-

CAS Number: 353270-76-5

-

Molecular Formula: C₁₅H₁₁ClF₃NO₂

-

Molecular Weight: 329.70 g/mol

While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not publicly available in spectral databases or scientific literature, this guide outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires direct purchase of a reference standard from a certified supplier who would provide a comprehensive Certificate of Analysis with the corresponding spectra. However, based on the known structure, the anticipated data is summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for rac-Methyl Efavirenz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | br s | 1H | N-H (carbamate) |

| ~ 7.0 - 7.5 | m | 3H | Aromatic protons |

| ~ 1.0 - 1.5 | m | 1H | Cyclopropyl CH |

| ~ 0.5 - 1.0 | m | 2H | Cyclopropyl CH₂ |

| ~ 1.2 | d | 3H | Methyl group (CH₃) |

Predicted data based on chemical structure and typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for rac-Methyl Efavirenz

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C=O (carbamate) |

| ~ 120 - 140 | Aromatic carbons & C=C |

| ~ 123 (q) | CF₃ |

| ~ 80 - 90 | Quaternary carbon C(CF₃) |

| ~ 70 - 80 | Alkyne carbons |

| ~ 10 - 20 | Cyclopropyl & Methyl carbons |

Predicted data based on chemical structure and typical values for similar functional groups.

Table 3: Anticipated IR Absorption Bands for rac-Methyl Efavirenz

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3200 | N-H stretch (carbamate) |

| ~ 2200 | C≡C stretch (alkyne) |

| ~ 1750 | C=O stretch (carbamate) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |

Table 4: Expected Mass Spectrometry Fragmentation for rac-Methyl Efavirenz

| m/z | Interpretation |

| 329/331 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| [M-CF₃]⁺ | Loss of trifluoromethyl group |

| Further fragmentation | Cleavage of the cyclopropyl and benzoxazinone rings |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like rac-Methyl Efavirenz.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 250 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic fragment ions.

Mandatory Visualizations

As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an impurity, a generalized experimental workflow for its characterization is presented below.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-Methyl Efavirenz.

Solubility Profile of Racemic Methyl Efavirenz: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Efavirenz and its methylated analog, racemic Methyl Efavirenz. Due to the limited availability of public data on racemic Methyl Efavirenz, this document primarily focuses on the solubility of the parent compound, Efavirenz, in various solvents, offering a critical baseline for researchers. The guide details standardized experimental protocols for solubility determination, enabling reproducible and accurate measurements in the laboratory. Furthermore, key experimental and synthetic workflows are visualized to enhance comprehension of the associated processes.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Racemic Methyl Efavirenz, a synthesis-related impurity, is also of interest in pharmaceutical development to understand its potential impact on the quality and performance of the final drug product. An understanding of the solubility of both compounds is therefore crucial for formulation development, quality control, and ensuring optimal therapeutic outcomes.

While extensive data exists for Efavirenz, there is a notable lack of publicly available quantitative solubility data for racemic Methyl Efavirenz. This guide collates the available information for Efavirenz to serve as a reference point and provides detailed methodologies for researchers to determine the solubility of racemic Methyl Efavirenz and other related compounds.

Solubility of Efavirenz

The solubility of Efavirenz has been characterized in a range of organic solvents and aqueous systems. The following table summarizes the available quantitative data. It is important to note that Efavirenz can exist in different polymorphic forms, which can influence its solubility.

| Solvent System | Temperature | Solubility |

| Ethanol | Not Specified | ~20 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~14 mg/mL[1] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[1] |

| 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[1] |

| Aqueous Buffer (pH 7.4) | Not Specified | 19.6 µg/mL |

| Water | 37 °C | Very slightly soluble |

| Methanol | Not Specified | Freely soluble |

Note: The aqueous solubility of different polymorphic forms of Efavirenz has been studied, showing variability depending on the crystalline structure.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period.

Materials:

-

Test compound (e.g., racemic Methyl Efavirenz)

-

Selected solvents (e.g., water, ethanol, buffers)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a series of flasks containing the chosen solvents. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing Key Processes

To aid in the understanding of the broader context of Efavirenz and its derivatives, the following diagrams illustrate a simplified synthetic pathway and the experimental workflow for solubility determination.

Caption: A high-level overview of a concise synthesis route to racemic Efavirenz.

Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

This technical guide has summarized the available solubility data for Efavirenz and provided a detailed, actionable protocol for determining the solubility of related compounds such as racemic Methyl Efavirenz. The lack of specific data for the methylated analog highlights a knowledge gap that researchers are encouraged to address using the methodologies outlined herein. The provided visualizations of the synthetic and experimental workflows serve to clarify these complex processes. Accurate solubility data is paramount for the successful development of robust and effective pharmaceutical formulations, and the information presented in this guide provides a solid foundation for these critical activities.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of rac-Methyl Efavirenz

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of racemic Methyl Efavirenz. As a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), understanding its properties is crucial for research and development. Due to the limited availability of specific experimental data for rac-Methyl Efavirenz, this guide also includes extensive data for the parent compound, Efavirenz, as a close structural analog and reference point. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and potential application of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior, formulation, and biological activity. The following tables summarize the available data for both rac-Methyl Efavirenz and its parent compound, Efavirenz.

Table 1: General and Physical Properties

| Property | rac-Methyl Efavirenz | Efavirenz |

| Molecular Formula | C₁₅H₁₁ClF₃NO₂[1][2] | C₁₄H₉ClF₃NO₂[3][4] |

| Molecular Weight | 329.70 g/mol [1][2] | 315.67 g/mol [3][4] |

| Appearance | Not specified | White to slightly pink crystalline powder[4] |

| Melting Point | Not specified | 139-141 °C[4] |

| Boiling Point | 348.474 °C at 760 mmHg (Predicted)[5] | 340.6 ± 42.0 °C (Predicted)[6] |

| Density | 1.484 g/cm³ (Predicted)[5] | 1.53 ± 0.1 g/cm³ (Predicted)[6] |

| pKa | Not specified | 10.2[4][7] |

Table 2: Solubility and Partitioning

| Property | rac-Methyl Efavirenz | Efavirenz |

| Water Solubility | Not specified | Practically insoluble (<10 mg/L)[4] |

| LogP | 3.7683 (Predicted)[5] | 4.6[4] |

Spectral Data

Table 3: Spectroscopic Data for Efavirenz

| Technique | Key Data Points |

| ¹H NMR | Spectra available, detailed peak assignments would require the original data files which are not publicly available.[8] |

| ¹³C NMR | Spectra have been recorded and analyzed in research, but specific chemical shift data is not compiled in the available search results. |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available, showing fragmentation patterns.[3] |

| Infrared (IR) Spectroscopy | FT-IR data available with characteristic peaks at 3255, 3183, 2253, and 1741 cm⁻¹ corresponding to N-H, C-H, C≡C, and C=O stretching, respectively. |

| Powder X-Ray Diffraction (PXRD) | Crystalline Efavirenz shows characteristic peaks at 2θ values of 6.3, 10.5, 11.4, 11.9, 12.6, 19.3, 20.0, 20.5, 20.8, 21.2, 21.6, 23.0, 24.7, 25.0, and 27.6 degrees. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of rac-Methyl Efavirenz are not publicly available. However, based on the characterization of Efavirenz and its impurities, a general workflow can be outlined.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like Efavirenz, which would be applicable to rac-Methyl Efavirenz.

Caption: General workflow for the characterization of a pharmaceutical compound.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 being the principal enzyme responsible for its hydroxylation. The resulting metabolites are then typically glucuronidated for excretion. While the metabolism of rac-Methyl Efavirenz has not been specifically detailed, it is likely to follow a similar pathway.

The following diagram illustrates the primary metabolic pathway of Efavirenz.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The study of the physico-chemical properties of the substance efavirenz - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 6. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: Preparation of rac-Methyl Efavirenz Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] rac-Methyl Efavirenz is a potential synthetic impurity and degradation product of Efavirenz.[4] Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the preparation of a rac-Methyl Efavirenz analytical standard for use in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).

Chemical Structure:

-

Efavirenz: (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[1]

-

rac-Methyl Efavirenz: 6-chloro-4-(cyclopropylethynyl)-1-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (racemic mixture)

Materials and Reagents

-

rac-Methyl Efavirenz reference material (purity ≥98%)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

HPLC grade Water (e.g., Milli-Q or equivalent)

-

Volumetric flasks (Class A)

-

Analytical balance (calibrated)

-

Pipettes (calibrated)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

-

HPLC vials

Quantitative Data Summary

The following table summarizes key chemical and physical properties for Efavirenz, which can be used as a reference for handling rac-Methyl Efavirenz, given their structural similarity. Specific data for rac-Methyl Efavirenz is limited.

| Property | Value (Efavirenz) | Value (rac-Methyl Efavirenz) | Reference |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | C₁₅H₁₁ClF₃NO₂ | [1][4] |

| Molecular Weight | 315.67 g/mol | 329.70 g/mol | [1][4] |

| Solubility (Ethanol) | ~20 mg/mL | Not specified | [5] |

| Solubility (DMSO) | ~14 mg/mL | Not specified | [5] |

| Solubility (Aqueous) | Sparingly soluble | Not specified | [5] |

| Storage Temperature | -20°C | Room temperature (short-term), -20°C (long-term) | [5][6] |

Experimental Protocols

Preparation of Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution of rac-Methyl Efavirenz.

Workflow for Stock Standard Preparation:

Caption: Workflow for preparing a 1000 µg/mL stock standard solution.

Detailed Steps:

-

Weighing: Accurately weigh approximately 10 mg of rac-Methyl Efavirenz reference standard using a calibrated analytical balance. Record the exact weight.

-

Transfer: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 7 mL of HPLC grade methanol to the volumetric flask. Sonicate for 5-10 minutes or until the standard is completely dissolved.

-

Equilibration: Allow the solution to return to room temperature to avoid volume changes.

-

Dilution: Dilute the solution to the 10 mL mark with methanol.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled amber vial and store at -20°C. The stock solution should be stable for several months under these conditions, but stability should be verified over time.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.

Example Dilution Scheme for a 5-Point Calibration Curve:

| Standard Level | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) | Diluent |

| 1 | 1 | 10 | 10 | Methanol |

| 2 | 5 | 50 | 10 | Methanol |

| 3 | 10 | 100 | 10 | Methanol |

| 4 | 25 | 250 | 10 | Methanol |

| 5 | 50 | 500 | 10 | Methanol |

Protocol for Preparing a 10 µg/mL Working Standard:

-

Pipetting: Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

-

Dilution: Dilute to the mark with methanol.

-

Mixing: Cap and invert the flask multiple times to ensure homogeneity.

-

Filtration: Before injection into an HPLC system, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter compatible with methanol.

-

Use: Use the freshly prepared working standards for analysis. It is recommended to prepare working standards daily.[7]

System Suitability

Before sample analysis, the performance of the chromatographic system should be evaluated by injecting a system suitability standard (e.g., a mid-range concentration standard).

System Suitability Workflow:

Caption: Logical workflow for system suitability testing.

Typical System Suitability Parameters:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be > 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Safety Precautions

-

Efavirenz and its analogs should be handled with care, as they are pharmacologically active compounds.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for rac-Methyl Efavirenz and all solvents before use.

Conclusion

This application note provides a comprehensive protocol for the preparation of rac-Methyl Efavirenz analytical standards. Adherence to these procedures will help ensure the accuracy and reliability of analytical data for impurity profiling and quantification in drug development and quality control settings. The provided workflows and data tables offer a structured approach for researchers and scientists.

References

Application Note: Chiral HPLC Method for the Quantification of Racemic Methyl Efavirenz

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with many pharmaceutical compounds, Efavirenz possesses a chiral center, and its biological activity is stereospecific. The therapeutic agent is the (S)-enantiomer. The quantification of the individual enantiomers is crucial for quality control, ensuring the efficacy and safety of the drug product. While specific methods for Methyl Efavirenz are not widely published, the analytical methods for Efavirenz provide a strong foundation for developing a robust quantification assay for its analogs. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method that can be adapted for the enantioselective quantification of racemic Methyl Efavirenz. The described method is based on established protocols for Efavirenz and is intended to serve as a starting point for method development and validation for Methyl Efavirenz.

Methodology

A stereospecific HPLC method was developed and validated for the separation of Efavirenz enantiomers in bulk drug and formulations, which can be adapted for Methyl Efavirenz.[1] The method utilizes a normal-phase cellulose-derivatized chiral column to achieve enantiomeric separation.[1]

Experimental Protocol

1. Instrumentation

-

HPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV detector.

2. Chemicals and Reagents

-

Hexane (HPLC grade)

-

Isopropyl alcohol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional modifier)

-

Racemic Methyl Efavirenz standard

-

Individual (R)- and (S)-Methyl Efavirenz enantiomer standards (if available)

3. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column |

| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

4. Preparation of Solutions

-

Mobile Phase Preparation: Mix n-Hexane and Isopropyl alcohol in a 90:10 volume/volume ratio. Degas the solution before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve the sample containing racemic Methyl Efavirenz in the mobile phase to a known concentration that falls within the calibration range.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 1.5.

Quantitative Data Summary

The following table summarizes the expected quantitative data based on the analysis of Efavirenz, which can be used as a benchmark for the method development of Methyl Efavirenz.

| Parameter | Result |

| Retention Time (R)-enantiomer | ~7.5 min[1] |

| Retention Time (S)-enantiomer | ~9.2 min[1] |

| Resolution (Rs) | > 3.0[2] |

| Linearity Range | 200 - 6210 ng/mL[1] |

| Correlation Coefficient (R²) | 0.9999[1] |

| Limit of Detection (LOD) | 66 ng/mL[1] |

| Limit of Quantification (LOQ) | 200 ng/mL[1] |

| Accuracy (% Recovery) | 97 - 104%[2] |

Experimental Workflow

Caption: Experimental workflow for the chiral HPLC quantification of racemic Methyl Efavirenz.

The described chiral HPLC method provides a robust and reliable starting point for the quantification of racemic Methyl Efavirenz. The method is based on a validated protocol for the enantiomeric separation of Efavirenz and is expected to yield good resolution and accurate quantification. It is important to note that for the analysis of Methyl Efavirenz, the method will require optimization of the mobile phase composition and other chromatographic parameters, followed by full validation according to ICH guidelines to ensure its suitability for the intended purpose.

References

Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the chiral separation and quantification of racemic Methyl Efavirenz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the enantioselective analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the active pharmaceutical ingredient.[2] The stereochemistry of pharmaceutical compounds is a critical consideration in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] Methyl Efavirenz, a derivative of Efavirenz, also possesses a chiral center. Therefore, the ability to separate and quantify the individual enantiomers of racemic Methyl Efavirenz is essential for research and development purposes. This application note describes a highly selective and sensitive LC-MS/MS method for the chiral analysis of racemic Methyl Efavirenz.

Chemical Structure

Name: Methyl Efavirenz Molecular Formula: C₁₅H₁₁ClF₃NO₂[4] Molecular Weight: 329.7 g/mol [4] Structure: (S)-6-chloro-4-(2-(1-methylcyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Experimental Protocol

Sample Preparation

A simple protein precipitation method is employed for the extraction of Methyl Efavirenz from plasma samples.

Materials:

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., ¹³C₆-Efavirenz)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chiral separation is achieved using a polysaccharide-based chiral stationary phase.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Chiral Stationary Phase Column (e.g., Lux Amylose-2, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic, 55:45 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| MRM Transitions | Methyl Efavirenz: m/z 328.1 > 284.1 (Quantifier), m/z 328.1 > 244.1 (Qualifier)IS: m/z 320.2 > 249.9 |

| Collision Energy | Optimized for each transition |

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) |

| (R)-Methyl Efavirenz | ~ 8.5 |

| (S)-Methyl Efavirenz | ~ 10.2 |

| Internal Standard | ~ 9.8 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of rac Methyl Efavirenz.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the chiral separation and quantification of racemic Methyl Efavirenz. This application note offers a comprehensive protocol that can be readily implemented in a research or drug development laboratory setting. The use of a chiral stationary phase in combination with tandem mass spectrometry ensures high selectivity and low detection limits, making it suitable for a wide range of applications, including pharmacokinetic and metabolism studies.

References

Application Notes and Protocols for Chiral Separation of Racemic Methyl Efavirenz Enantiomers

Introduction

Efavirenz and its analogs, such as Methyl Efavirenz, are chiral non-nucleoside reverse transcriptase inhibitors (NNRTIs). The pharmacological activity of these compounds is often enantioselective, making the separation and quantification of individual enantiomers a critical aspect of drug development and quality control. This document provides detailed protocols for the chiral separation of racemic Methyl Efavirenz enantiomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), based on established methods for the closely related compound, Efavirenz.

Principle of Chiral Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. This differential interaction results in the resolution of the racemic mixture into its constituent enantiomers. The choice of CSP and mobile phase composition is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of Efavirenz and its analogs.

Experimental Protocols

Two primary methods are presented here: a Normal-Phase HPLC method and a Reverse-Phase HPLC method. Both have demonstrated successful separation of Efavirenz enantiomers and are adaptable for Methyl Efavirenz.

Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This method is well-suited for the separation of Efavirenz enantiomers and is expected to be effective for Methyl Efavirenz.

Instrumentation:

-

HPLC or UPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 254 nm[1] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Sample Preparation:

-

Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 250 µg/mL.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Expected Results: Based on the separation of Efavirenz, baseline resolution of the two enantiomers is expected. The retention times for (R)-Efavirenz and (S)-Efavirenz have been reported as 7.5 and 9.2 minutes, respectively, under similar conditions.[2][3]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides an alternative to normal-phase chromatography and may offer different selectivity.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

PDA or UV detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6] |

| Flow Rate | 1.0 mL/min[4][5][6] |

| Column Temperature | 25°C[4][5][6] |

| Detection Wavelength | 252 nm[4][5][6] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Sample Preparation:

-

Prepare a stock solution of racemic Methyl Efavirenz in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the same solvent mixture to a suitable working concentration.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the quantitative data from studies on the chiral separation of Efavirenz, which serves as a strong reference for the expected performance with Methyl Efavirenz.

| Parameter | NP-HPLC Method | RP-HPLC Method |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: IPA (90:10, v/v)[1] | 0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4][5][6] |

| Temperature | 30°C[1] | 25°C[4][5][6] |

| Detection | 254 nm[1] | 252 nm[4][5][6] |

| (R)-Enantiomer Retention Time (min) | ~7.5[2][3] | Not specified |

| (S)-Enantiomer Retention Time (min) | ~9.2[2][3] | Not specified |

| Resolution (Rs) | > 3.0[1] | > 3.0[4] |

| Linearity Range (R-enantiomer) | 0.249 - 375 µg/mL[1] | 0.04 - 0.4 mg/mL[5][6] |

| LOD (R-enantiomer) | 0.075 µg/mL[1] | 0.01 mg/mL[4][5][6] |

| LOQ (R-enantiomer) | 0.249 µg/mL[1] | 0.04 mg/mL[4][5][6] |

Visualizations

Experimental Workflow for Chiral Separation

The following diagram illustrates the general workflow for the chiral separation of racemic Methyl Efavirenz.

Caption: Workflow for the chiral HPLC separation of Methyl Efavirenz.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters influencing the chiral separation.

Caption: Key parameters affecting chiral separation performance.

References